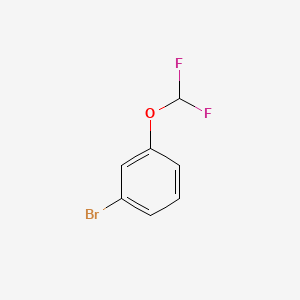

1-Bromo-3-(difluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDGKNKAFGQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371763 | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262587-05-3 | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3-(difluoromethoxy)benzene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a bromine atom that serves as a versatile synthetic handle and a difluoromethoxy group that can enhance the pharmacokinetic properties of a molecule—make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, a representative synthetic protocol, and its applications, particularly in the realm of drug discovery and agrochemical development.

Core Compound Data and Properties

This compound is typically a colorless to light yellow clear liquid.[1] Its core identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 262587-05-3[1][2][3] |

| Molecular Formula | C₇H₅BrF₂O[1][2] |

| Linear Formula | BrC₆H₄OCHF₂ |

| Molecular Weight | 223.01 g/mol [2] |

| MDL Number | MFCD00236233[1] |

| PubChem ID | 2737006[1] |

| InChI Key | NWBDGKNKAFGQQL-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1] |

| Purity | ≥97%[2] |

| Boiling Point | 196-197 °C (lit.)[1][4] |

| Density | 1.585 g/mL at 25 °C (lit.)[4] to 1.63 g/mL[1] |

| Refractive Index | n20/D 1.502 (lit.)[4] |

Safety and Handling

While a specific safety data sheet for this compound was not detailed in the provided results, data for structurally similar halogenated aromatic compounds suggest that appropriate precautions are necessary.

Table 3: General Safety Information

| Hazard Category | Precautionary Statements and Handling Guidelines |

| General Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] |

| Skin Contact | Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water.[6][7] |

| Eye Contact | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6][7] |

| Storage | Store in a cool, well-ventilated place between 2 - 8 °C.[1] Keep container tightly closed. Store locked up.[6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the difluoromethylation of the corresponding phenol. A general protocol, adapted from the synthesis of a structurally related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, is described below.[8]

Objective: To synthesize this compound from 3-bromophenol.

Reaction Scheme:

Methodology:

-

Reaction Setup: A mixture of 3-bromophenol and a suitable solvent (e.g., isopropanol) is placed in a sealed reaction vessel.[8]

-

Addition of Reagents: An aqueous solution of a strong base, such as potassium hydroxide (KOH), is added to the mixture.[8] A difluoromethylating agent, such as chlorodifluoromethane, is then introduced into the sealed flask.[8]

-

Reaction Conditions: The sealed vessel is heated (e.g., to 80-85°C) for several hours to allow the reaction to proceed to completion.[8]

-

Workup and Extraction: After cooling, the reaction mixture is worked up. The organic and aqueous layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent like diethyl ether to recover any dissolved product.[8]

-

Purification: The combined organic extracts are washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[8] The resulting crude product can be further purified by distillation to yield the final, high-purity this compound.[9]

Applications in Research and Drug Development

This compound is a key intermediate in organic synthesis, primarily for the pharmaceutical and agrochemical industries.[1][10]

Role of the Difluoromethoxy Group: The introduction of fluorine-containing groups into organic molecules can significantly alter their properties.[11] The difluoromethoxy (-OCHF₂) group, in particular, is valuable in drug design for several reasons:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, potentially increasing the half-life of a drug.[11][12]

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[11]

-

Modulation of Physicochemical Properties: The group's electronic and steric effects can be used to fine-tune a molecule's binding affinity to its biological target.[11][12]

Utility in Synthesis: The bromine atom on the benzene ring serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for various cross-coupling reactions, which are fundamental to building the complex molecular scaffolds of modern pharmaceuticals.[11]

-

Suzuki Coupling

-

Stille Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

These reactions allow for the precise and regioselective construction of intricate molecules, making this compound a sought-after building block.[11][12]

Conclusion

This compound is a highly functionalized intermediate that serves as a critical tool for chemists in the pharmaceutical and agrochemical sectors.[10][11] Its combination of a reactive bromine handle for cross-coupling and the beneficial properties imparted by the difluoromethoxy group enables the efficient synthesis of novel compounds with potentially enhanced biological activity, metabolic stability, and optimized pharmacokinetic profiles.[11][12] The availability of this building block facilitates innovation and accelerates the development of next-generation drugs and crop protection agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 10. FCKeditor - Resources Browser [diarydirectory.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Bromo-3-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3-(difluoromethoxy)benzene, a key intermediate in modern medicinal chemistry. This document details experimental protocols for the determination of its physical characteristics and its application in pivotal synthetic reactions. Furthermore, it elucidates the signaling pathways modulated by therapeutic agents derived from this versatile building block.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid, whose properties make it a valuable reagent in a variety of chemical transformations. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| Boiling Point | 196-197 °C | [1][2] |

| Density | 1.63 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.502 | [2] |

| Melting Point | Not available |

Experimental Protocols

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of a liquid using a small sample volume.

Materials:

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring apparatus (if using an oil bath)

-

Sample of this compound

Procedure:

-

Place a small amount (approximately 0.5-1 mL) of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly into the heating apparatus. The heat should be applied evenly.

-

Heat the apparatus gradually while observing the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point.

-

Record the temperature at which the rapid stream of bubbles is maintained. This is the boiling point of the liquid.

-

Allow the apparatus to cool slowly. The liquid will begin to be drawn back into the capillary tube when the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary is also the boiling point.

Suzuki-Miyaura Coupling Reaction of an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound in forming carbon-carbon bonds.[5][6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene and water)

-

Reaction flask (e.g., round-bottom flask)

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and evacuate and backfill with an inert gas (repeat this process three times) to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Applications in Drug Discovery: Targeting the Soluble Epoxide Hydrolase (sEH) Pathway

This compound is a crucial building block for the synthesis of advanced pharmaceutical intermediates. One notable example is its use in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[8][9][10][11][12]

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[8][11][12] EETs are signaling lipids derived from arachidonic acid that exhibit a range of protective effects, including anti-inflammatory, vasodilatory, and analgesic properties.[8][11] By inhibiting sEH, GSK2256294 prevents the degradation of EETs into their less active diol forms, thereby enhancing the beneficial effects of EETs.[8][9] This mechanism of action makes sEH inhibitors like GSK2256294 promising therapeutic agents for a variety of conditions, including inflammatory diseases and cardiovascular disorders.[9][11]

Experimental and Synthetic Workflows

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, a fundamental process in which this compound serves as a key reactant.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Bromo-3,5-difluorobenzene CAS#: 461-96-1 [m.chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spannetwork.org [spannetwork.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. e-century.us [e-century.us]

- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

1-Bromo-3-(difluoromethoxy)benzene structure and molecular weight

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, this compound is a key fluorinated aromatic intermediate. Its unique structural features, particularly the difluoromethoxy group and the bromine atom, make it a versatile building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and material science industries.[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications.

Chemical Structure and Molecular Weight

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom at position 1 and a difluoromethoxy group (-OCHF₂) at position 3.

-

Molecular Weight: 223.01 g/mol [4][5] (also cited as 223.02 g/mol )

-

Canonical SMILES: C1=CC(=CC(=C1)Br)OC(F)F

-

InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for a variety of synthetic applications. It is typically a colorless to light yellow clear liquid under standard conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.585 g/mL at 25 °C | [5] |

| Boiling Point | 196-197 °C | [6][5] |

| Refractive Index | n20/D 1.502 | [6][5] |

| Purity (Assay) | ≥ 97% or ≥ 98% (GC) | [4][5] |

| Storage Conditions | Store at 2 - 8 °C, under Argon | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 262587-05-3 | [1][4][5] |

| PubChem CID | 2737006 | |

| MDL Number | MFCD00236233 | [1][6] |

Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of the compound. Available data includes Fourier-transform infrared (FTIR) and Raman spectra.[7][8]

Role in Organic Synthesis and Drug Development

The true utility of this compound lies in its role as a synthetic intermediate. The difluoromethoxy group is highly valued in medicinal chemistry as it can enhance metabolic stability, increase lipophilicity for better cell membrane penetration, and improve binding affinity to biological targets.[3][9]

The bromine atom serves as a versatile functional handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions are fundamental for constructing the complex molecular skeletons required for modern pharmaceuticals and agrochemicals.[3]

Caption: Logical overview of the primary applications of this compound.

Experimental Protocols

Synthesis via Nucleophilic Substitution

A common route to synthesize aryl difluoromethyl ethers involves the reaction of a corresponding phenol with a source of difluorocarbene, such as chlorodifluoromethane. The following is a representative protocol adapted from the synthesis of a structurally similar compound.[10]

Reaction: 3-Bromophenol + CHF₂Cl → this compound

Materials:

-

3-Bromophenol

-

Chlorodifluoromethane (CHF₂Cl)

-

Potassium Hydroxide (KOH, 30% aqueous solution)

-

Isopropyl alcohol (i-PrOH)

-

Diethyl ether (Et₂O)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 3-bromophenol and chlorodifluoromethane is prepared in a solvent system of isopropyl alcohol and 30% aqueous potassium hydroxide in a sealed pressure vessel.

-

The reaction mixture is heated to approximately 80-85 °C and stirred for 18-24 hours.

-

After cooling to room temperature, the organic and aqueous layers are separated.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The initially separated organic layer and the combined ether extracts are washed sequentially with 2N NaOH solution and water.

-

The final organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved via silica gel chromatography or distillation if required.

Application in Suzuki Cross-Coupling

The bromine atom on the benzene ring makes the compound an excellent substrate for Suzuki coupling reactions to form new carbon-carbon bonds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [diarydirectory.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. indiamart.com [indiamart.com]

- 6. 1-溴-3-(二氟甲氧基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 1-Bromo-3-(difluoromethoxy)benzene: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its spectral characteristics and synthetic applications.

Introduction

This compound (CAS No. 262587-05-3) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of both a bromine atom, which can participate in various cross-coupling reactions, and a difluoromethoxy group, which can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity.[1] This guide details the available spectroscopic data for this compound and outlines general experimental protocols for its analysis.

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. Due to the limited availability of specific experimental data in the public domain, data for structurally similar compounds and theoretical values are included where necessary and are clearly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in publicly available literature. The following ¹H NMR data is for the closely related compound, 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene .[2]

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.11-7.14 | m | - | Aromatic CH |

| 6.84 | dt | 9, 2 | Aromatic CH |

| 6.50 | t | 72 (JH-F) | -OCHF₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted values unavailable | C-Br |

| Predicted values unavailable | C-O |

| Predicted values unavailable | Aromatic CH |

| Predicted values unavailable | Aromatic CH |

| Predicted values unavailable | Aromatic CH |

| Predicted values unavailable | Aromatic CH |

| Predicted values unavailable | -OCHF₂ |

Infrared (IR) Spectroscopy

FTIR and Raman spectra for this compound are available and indicate key functional groups.[3][4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-O stretch, C-F stretch |

| ~800-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| ~222 | ~100% | [M]⁺ (with ⁷⁹Br) |

| ~224 | ~98% | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

-

Instrument: 75-125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-10 seconds

-

Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

FTIR Acquisition:

-

Instrument: Bruker Tensor 27 FT-IR or equivalent[3]

-

Technique: Neat (thin film) or ATR[3]

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile) for introduction into the mass spectrometer.

EI-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

Synthetic Workflow and Applications

This compound is a key starting material in multi-step organic syntheses. The bromine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions, while the difluoromethoxy group modulates the properties of the final product.

This workflow highlights the transformation of this compound into more complex, high-value molecules for various applications in the life sciences and material science sectors.[1]

References

A Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(difluoromethoxy)benzene is a key fluorinated building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique combination of a reactive bromine handle and the metabolically robust difluoromethoxy group makes it a desirable intermediate for introducing this fluorine motif into complex molecules.[2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions, and a discussion of its applications in drug discovery and other research areas.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, often exceeding 97-98%, ensuring reliability in synthetic applications. The following tables summarize the offerings from several key suppliers.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 262587-05-3 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 196-197 °C (lit.) |

| Density | 1.585 - 1.63 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.502 (lit.) |

Table 2: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity | Available Quantities |

| Chem-Impex | 46321 | ≥ 98% (GC) | 1g, Bulk Quote |

| DIARY directory | N/A | N/A | 1g |

| Aladdin Scientific | N/A | min 97% | 100g |

| IndiaMART | N/A | 97% | Up to 200L Drum |

| Alfa Chemistry | ACM262587053 | N/A | Research and Industrial Production |

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Experimental Protocols

Representative Synthesis of an Aryl Difluoromethyl Ether

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate as the difluorocarbene source.[4]

Reaction:

Materials:

-

3-Bromophenol

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

1,3,5-Trimethoxybenzene (for qNMR, optional)

-

Round-bottom flask

-

Magnetic stir bar

-

Schlenk line

-

Syringes

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.00 equiv) and cesium carbonate (1.50 equiv).

-

Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

-

Add anhydrous DMF and deionized water via syringe.

-

Stir the mixture at a specified temperature (typically elevated, e.g., 100-120 °C) for a set period (e.g., 4-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity can be determined by qNMR using an internal standard like 1,3,5-trimethoxybenzene.[4]

Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2]

Reaction:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting with water and extracting with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Agrochemical Research

The difluoromethoxy group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, offering improved metabolic stability, lipophilicity, and binding affinity.[2][3] this compound is a key intermediate for introducing this valuable moiety into drug candidates and agrochemicals.

Its primary utility lies in its role as a building block in the synthesis of complex organic molecules. The bromine atom allows for a wide range of cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2] This is particularly relevant in the development of kinase inhibitors, where substituted aromatic cores are common pharmacophores. While direct involvement in a specific signaling pathway is dependent on the final molecule synthesized, the incorporation of the difluoromethoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of the drug.

In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles.[2] this compound provides a synthetic route to novel herbicides, insecticides, and fungicides.[2]

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical relationships of this compound applications.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the introduction of the difluoromethoxy group in the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries is well-established, driven by the advantageous properties conferred by the fluorinated moiety. While a specific, published protocol for its synthesis remains to be widely disseminated, established methods for the difluoromethylation of phenols provide a reliable synthetic route. The experimental protocols provided in this guide offer a practical starting point for researchers utilizing this important building block in their synthetic endeavors.

References

Safety, handling, and MSDS for 1-Bromo-3-(difluoromethoxy)benzene

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Safety, Handling, and Applications

This technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for this compound, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and safety workflows.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its unique difluoromethoxy group and bromine substituent make it a valuable building block in organic synthesis.[1][2]

| Property | Value |

| CAS Number | 262587-05-3 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 197 °C |

| Density | 1.63 g/cm³ |

| Refractive Index | n20D 1.5 |

| Purity | ≥ 98% (GC) |

Safety and Hazard Information

This compound is associated with several hazards, requiring careful handling and adherence to safety protocols.

GHS Hazard Classification

| Hazard Class | Category |

| Skin irritation | 2 |

| Serious eye irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

Note: This classification is for a related compound, 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, and should be considered indicative for the target compound due to structural similarities.

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Handling: Avoid contact with skin, eyes, and personal clothing.[3] Wash hands thoroughly after handling.[3] Use only with adequate ventilation and wear suitable protective clothing, gloves, and eye/face protection.[3] Keep away from sources of ignition.[3]

-

Storage: Store in a tightly-closed container when not in use.[3] Recommended storage temperature is between 2 - 8 °C.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not let the product enter drains, other waterways, or soil.[3]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][5] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental for constructing complex carbon-carbon bonds.[2]

General Workflow for Suzuki Coupling

This generalized protocol illustrates the use of this compound in a Suzuki coupling reaction, a common method for forming C-C bonds.

-

Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Generalized workflow for a Suzuki coupling reaction.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[5] The incorporation of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

-

Agrochemical Chemistry: The compound is used in the development of new agrochemicals, such as herbicides and pesticides, with improved efficacy and environmental profiles.[2][5]

-

Fluorinated Compounds Research: Its difluoromethoxy group makes it valuable in the study of fluorinated compounds, which often exhibit unique reactivity and stability.[1][5]

-

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties that can enhance performance and durability.[5]

Safe Handling Workflow

A systematic approach to handling this chemical is essential to minimize risk.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has emerged as a powerful tactic in contemporary drug design, offering a unique combination of physicochemical and pharmacokinetic advantages. This versatile moiety allows for the fine-tuning of a drug candidate's properties, addressing key challenges in metabolic stability, target engagement, and bioavailability. This technical guide provides a comprehensive overview of the difluoromethoxy group, detailing its synthesis, impact on crucial drug-like properties, and applications in successful therapeutic agents.

Physicochemical Properties: A Unique Profile

The difluoromethoxy group imparts a distinct set of electronic and steric characteristics that significantly influence a molecule's behavior. It is recognized as a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1]

Lipophilicity and Solubility

The -OCF₂H group typically increases lipophilicity when compared to a methoxy (-OCH₃) group, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) substituent.[1] This moderate enhancement in lipophilicity can improve a compound's membrane permeability and, consequently, its oral absorption.[1] However, the precise effect on lipophilicity is context-dependent and can be modulated by the electronic environment of the molecule.[1][2] The dynamic lipophilicity of the -OCF₂H group, with a Hansch parameter (πx) ranging from +0.2 to +0.6, allows it to adapt its lipophilicity based on the surrounding chemical environment through simple bond rotation.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is characterized as weakly electron-withdrawing.[1] A pivotal feature of the -OCF₂H group is the acidity of its hydrogen atom, which enables it to function as a hydrogen bond donor.[1][4] This capability allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[2][5] This bioisosteric replacement can maintain crucial interactions with biological targets while potentially improving metabolic stability.[1][6] Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[2][5]

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group is the enhancement of a drug candidate's metabolic stability.[1][7] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][8]

The -OCF₂H group is frequently employed as a metabolically robust replacement for a methoxy group, which is often susceptible to O-demethylation.[1][8] By blocking this common metabolic pathway, the difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability.[1][9] The metabolic stability of compounds containing a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes.[1]

Data Summary: Physicochemical Properties

The following tables summarize key quantitative data for the difluoromethoxy group in comparison to other relevant functional groups.

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Hydrogen Bond Acidity (A) |

| -OCH₃ (Methoxy) | ~ -0.02 | ~ -0.27 | < 0.01 |

| -OCF₂H (Difluoromethoxy) | +0.2 to +0.6 [3] | ~ +0.14 [1] | 0.085 - 0.126 [2][5] |

| -OCF₃ (Trifluoromethoxy) | ~ +1.04[10] | ~ +0.35 | - |

| -OH (Hydroxyl) | ~ -0.67 | ~ -0.37 | ~ 0.3 - 0.4 |

| -SH (Thiol) | ~ +0.39 | ~ +0.15 | ~ 0.1 - 0.2 |

| -NH₂ (Amine) | ~ -1.23 | ~ -0.66 | ~ 0.1 - 0.2 |

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[1]

Synthesis of Difluoromethoxylated Compounds

The introduction of the difluoromethoxy group can be accomplished through various synthetic strategies.

Classical Difluoromethylation

A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate or fluoroform.[1][11]

Experimental Protocol: Synthesis of an Aryl Difluoromethyl Ether using Sodium Chlorodifluoroacetate [1][12]

-

Reaction Setup: To a solution of the phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (2.0 equivalents).[1]

-

Heating: Heat the reaction mixture to 90-100 °C.[1]

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.8 equivalents) portion-wise to the heated mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]

Modern Synthetic Approaches: Visible Light Photoredox Catalysis

Recent advances in synthetic methodology have led to the development of milder and more efficient protocols for difluoromethoxylation using visible light photoredox catalysis.[3][13] These methods often employ a redox-active difluoromethoxylating reagent and a photocatalyst, allowing for the direct C-H difluoromethoxylation of arenes and heteroarenes under ambient conditions.[14][15]

Experimental Protocol: General Procedure for Photocatalytic C-H Difluoromethoxylation [14]

-

Reaction Setup: In a nitrogen-filled glovebox, combine the (hetero)arene substrate (1.0 equivalent), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), and a difluoromethoxylating reagent in a suitable degassed solvent (e.g., acetonitrile).

-

Irradiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by 19F NMR spectroscopy.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product.

Case Studies in Drug Discovery

The utility of the difluoromethoxy group is highlighted by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability and contributes to its mechanism of action, which involves activation in the acidic environment of parietal cells.[1]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast enhances its potency and metabolic stability.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental evaluation process is crucial for understanding the application of the difluoromethoxy group.

Conclusion

The difluoromethoxy group presents a unique and advantageous profile for medicinal chemists. Its capacity to act as a metabolically stable, lipophilic hydrogen bond donor offers a potent tool for the optimization of lead compounds.[1] By replacing metabolically labile moieties, the -OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity.[1] The successful application of the difluoromethoxy group in approved pharmaceuticals such as pantoprazole and roflumilast underscores its significance in modern drug discovery and development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Aromatic Compounds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into drug candidates, particularly within aromatic systems, has become a cornerstone of modern medicinal chemistry. This strategic maneuver allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. This in-depth technical guide explores the multifaceted role of fluorinated aromatic compounds in drug discovery, providing a comprehensive overview of their fundamental properties, key applications, and the experimental methodologies used for their synthesis and evaluation. Through detailed data analysis, experimental protocols, and visual representations of complex biological and chemical processes, this guide serves as an essential resource for researchers and professionals engaged in the pursuit of novel therapeutics.

The Unique Physicochemical Impact of Aromatic Fluorination

The strategic substitution of hydrogen with fluorine on an aromatic ring imparts a range of beneficial properties to a drug candidate. These advantages stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[1][2]

-

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[1][3] Placing fluorine at a metabolically vulnerable position on an aromatic ring can effectively block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[3]

-

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While monofluorination of an alkyl chain can decrease lipophilicity, fluorination of an aromatic ring generally increases it.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes.[3]

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation of a molecule's ionization state at physiological pH can influence its solubility, permeability, and binding affinity to its target.

-

Binding Affinity: Fluorine's ability to form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket can lead to enhanced binding affinity and target selectivity. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom without introducing significant steric hindrance.[2]

Data-Driven Insights: The Quantitative Effects of Aromatic Fluorination

The impact of introducing fluorine into a molecular scaffold is best understood through the quantitative analysis of key drug-like properties. The following tables provide a comparative summary of fluorinated versus non-fluorinated analogs across various parameters.

Table 1: Effect of Fluorination on Physicochemical Properties

| Compound Pair | Modification | LogP | pKa | Reference |

| Aniline | Parent | 0.90 | 4.60 | [Source for Aniline Data] |

| 4-Fluoroaniline | 4-F substitution | 1.15 | 4.65 | [Source for 4-Fluoroaniline Data] |

| Pyridine | Parent | 0.65 | 5.25 | [Source for Pyridine Data] |

| 2-Fluoropyridine | 2-F substitution | 0.85 | -0.44 | [Source for 2-Fluoropyridine Data] |

| Indole | Parent | 2.14 | 16.2 | [4] |

| 5-Fluoroindole | 5-F substitution | 2.26 | 15.6 | [4] |

Table 2: Impact of Fluorination on Biological Activity (IC₅₀)

| Compound Pair | Target | IC₅₀ (Non-Fluorinated) | IC₅₀ (Fluorinated) | Fold Improvement | Reference |

| Voriconazole vs. Fluconazole | C. neoformans | 0.14 µg/ml (Geometric Mean MIC for Itraconazole) | 0.07 µg/ml (Geometric Mean MIC for Voriconazole) | 2x (approx.) | [5] |

| Celecoxib Analog | COX-2 | (Celecoxib as reference) | 1.2-2x more potent | 1.2-2x | [6] |

| Isoquinoline PARP Inhibitor | PARP2 | 1,200 nM | >10,000 nM (for 1b) | (Potency decrease in this case) | [7] |

| Ketone Inhibitor | Caspase-3 | Not specified as active | 30 nM (Z-Val-Asp-CH₂F) | - | [8] |

Table 3: Influence of Fluorination on Metabolic Stability

| Compound Pair | System | t½ (Non-Fluorinated) | t½ (Fluorinated) | Reference |

| Indole (UT-155) vs. CF₃-substituted analog | Mouse Liver Microsomes | 12.35 min | 53.71 min | [4] |

| Indole vs. 5-Fluoroindole | Rat Liver Microsomes | Not directly compared | 144.2 min | [4] |

Table 4: Effect of Fluorination on Permeability (Papp)

| Compound | Papp (x 10⁻⁶ cm/s) | Direction | Reference |

| High Permeability Model Drugs | 13.0 - 76.7 | A-B | [9] |

| Moderate Permeability Model Drugs | 1.29 - 16.0 | A-B | [9] |

| Low Permeability Model Drugs | < 0.74 | A-B | [9] |

| DPM (Diphenhydramine) | 16.84 | A-B | [10] |

Case Studies: Fluorinated Aromatic Compounds in Action

The strategic application of aromatic fluorination is evident in numerous approved drugs across various therapeutic areas.

Sitagliptin: A Fluorinated DPP-4 Inhibitor for Type 2 Diabetes

Sitagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[11] This inhibition prevents the breakdown of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][11] The trifluorophenyl and trifluoromethyl groups in sitagliptin are crucial for its potent and selective inhibition of DPP-4.

Caption: Sitagliptin inhibits DPP-4, increasing incretin levels and improving glycemic control.

Voriconazole: A Fluorinated Triazole Antifungal

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[12] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[13][14] The fluorinated pyrimidine ring in voriconazole contributes to its potent activity.

Caption: Voriconazole inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.

Tofacitinib: A Fluorinated JAK Inhibitor for Autoimmune Diseases

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[15] It preferentially inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[15] This pathway is crucial for transducing signals from cytokines and growth factors that are involved in inflammation and immune responses.

Caption: Tofacitinib inhibits JAK, blocking the STAT signaling pathway and reducing inflammation.

Experimental Protocols

A critical aspect of drug discovery is the robust experimental evaluation of synthesized compounds. The following sections provide detailed methodologies for key in vitro assays and synthetic procedures relevant to fluorinated aromatic compounds.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

-

Materials and Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) with an internal standard for quenching

-

96-well plates, incubator, LC-MS/MS system

-

-

Procedure: a. Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm the mixture at 37°C. b. In a separate plate, add the test compound to the wells. c. Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. d. Incubate the plate at 37°C with shaking. e. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. f. Centrifuge the plate to precipitate proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Calculate the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21 days).

-

-

Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4). b. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. c. For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber. d. For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber. e. Incubate at 37°C with gentle shaking. f. At specified time points, take samples from the receiver chamber and replace with fresh buffer. g. Analyze the concentration of the test compound in the samples by LC-MS/MS.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Synthesis of Fluorinated Aromatic Compounds

The following protocols are representative examples of common methods for synthesizing fluoroaromatic compounds.

This method involves the displacement of a leaving group (e.g., bromide) on an activated aromatic ring with a fluoride source.

-

Reaction: 4-Bromofluorobenzene to 4-Fluoroanisole

-

Reagents and Conditions:

-

Procedure: a. To a reaction vessel, add 4-bromofluorobenzene, DMF, sodium methoxide, and the copper catalyst. b. Heat the mixture with stirring for the specified time. c. After the reaction is complete, cool the mixture and filter to remove the catalyst. d. The product can be isolated and purified by distillation.

This classic reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt.

-

Reaction: Aniline to Fluorobenzene

-

Reagents and Conditions:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Fluoroboric acid (HBF₄)

-

Cooling (0-5°C) for diazotization, followed by heating for decomposition.[17]

-

-

Procedure: a. Diazotization: Dissolve aniline in aqueous HCl and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. b. Precipitation: Add cold fluoroboric acid to the diazonium salt solution to precipitate the aryldiazonium tetrafluoroborate. c. Decomposition: Isolate the precipitate and gently heat it to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. d. The product is typically collected by distillation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aromatic systems remains a powerful and versatile tool in the medicinal chemist's armamentarium. The ability to predictably modulate key ADMET properties such as metabolic stability, lipophilicity, and pKa allows for the rational design of drug candidates with improved therapeutic profiles. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies for late-stage fluorination continue to emerge, the prevalence of fluorinated aromatic compounds in clinically successful drugs is poised to grow. The continued exploration of novel fluorinated motifs and a more profound comprehension of their interactions at the molecular level will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tofacitinib - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-(difluoromethoxy)benzene: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethoxy)benzene is a fluorinated aromatic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] The presence of the difluoromethoxy (-OCF₂H) group can confer unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity for better cell membrane penetration, and improved binding affinity to target receptors.[2] The bromine atom serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions.[2] This guide provides a comprehensive overview of the reactivity, stability, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | [3] |

| CAS Number | 262587-05-3 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 196-197 °C (lit.) | [4] |

| Density | 1.585 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.502 (lit.) | [4] |

| Purity | ≥ 97% | [2] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.[5]

Materials:

-

3-Bromophenol

-

Chlorodifluoromethane (or a suitable difluoromethylating agent like sodium chlorodifluoroacetate)[6]

-

Potassium hydroxide (KOH)

-

Isopropyl alcohol (i-PrOH)

-

Diethyl ether (Et₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a sealed flask, a mixture of 3-bromophenol, isopropyl alcohol, and a 30% aqueous solution of potassium hydroxide is prepared.

-

Chlorodifluoromethane is carefully introduced into the sealed flask.

-

The reaction mixture is heated to 80-85 °C for approximately 18 hours.

-

After cooling to room temperature, the organic and aqueous layers are separated.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts and the initial organic layer are washed three times with 2N NaOH solution and then three times with water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered through a small plug of silica gel, and concentrated under reduced pressure to yield this compound as a colorless oil.

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is a valuable building block for the synthesis of more complex molecules through Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom.

The Suzuki reaction couples the aryl bromide with an organoboron compound.

General Experimental Protocol:

-

To a reaction vessel, add this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

-

After cooling, the reaction is worked up by extraction and purified by column chromatography.

Caption: Workflow for a typical Suzuki coupling reaction.

The Stille reaction involves the coupling of the aryl bromide with an organotin compound.

General Experimental Protocol:

-

In a reaction flask under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., DMF).

-

Add a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM), a copper(I) iodide co-catalyst, and lithium chloride.[6]

-

Add the organostannane reagent.

-

The reaction mixture is heated until completion.

-

The reaction is quenched and worked up by extraction, often including a wash with an aqueous solution of KF to remove tin byproducts.

-

The crude product is purified by column chromatography.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.

General Experimental Protocol:

-

To a solution of this compound in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) iodide co-catalyst, and a base (e.g., diisopropylamine).[7]

-

Add the terminal alkyne.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

The reaction mixture is filtered, washed, and concentrated.

-

The product is purified by column chromatography.

Caption: Overview of key cross-coupling reactions.

Stability

This compound is generally stable under normal storage conditions.[1] However, as with many halogenated aromatic compounds, it is important to consider its stability under various conditions.

Thermal Stability

Chemical Stability

The stability of this compound in solution depends on the nature of the solvent. It is expected to be most stable in aprotic, non-polar to moderately polar solvents. In protic solvents, there may be a risk of hydrolysis or hydrogen-deuterium exchange (in the case of deuterated solvents) over time, especially in the presence of acid or base catalysts. The compound is incompatible with strong oxidizing agents.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Technique | Expected/Reported Data | Source |

| ¹H NMR | Aromatic protons are expected in the range of 6.5-8.0 ppm. The proton of the difluoromethoxy group is expected as a triplet around 6.5 ppm due to coupling with the two fluorine atoms. | [5] |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. The carbon of the difluoromethoxy group is expected to show a triplet due to coupling with the fluorine atoms. | Inferred from related compounds |

| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 222 and 224 in a roughly 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). | Inferred from related compounds |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C-Br stretching, and C-F stretching of the difluoromethoxy group are expected. An FTIR spectrum is available. | [6][8] |

Applications in Drug Development

This compound is a key building block in the synthesis of novel pharmaceutical compounds.[1] The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.

Caption: Role in the drug discovery and development process.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its reactivity in cross-coupling reactions, combined with the beneficial properties conferred by the difluoromethoxy group, makes it a key intermediate for the development of new and improved chemical entities. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. indiamart.com [indiamart.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-3-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-(difluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a robust framework for determining its solubility through established experimental protocols. Furthermore, it details the physicochemical properties of the compound and illustrates its utility in synthetic chemistry through logical and workflow diagrams.

Introduction

This compound (CAS No. 262587-05-3) is a fluorinated aromatic compound increasingly utilized as a building block in organic synthesis.[1][3] The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[2] Understanding the solubility of this intermediate in various organic solvents is critical for its effective use in reaction optimization, purification, and formulation development.

Based on its chemical structure—a substituted benzene ring—this compound is predicted to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit greater solubility in nonpolar and moderately polar organic solvents, with limited solubility in highly polar solvents such as water. A related compound, 1-bromo-3,5-difluorobenzene, is noted to be slightly soluble in water but soluble in organic solvents like ethanol and acetone.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 196-197 °C | [1] |

| Density | 1.585 - 1.63 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.502 | |

| Purity | ≥ 97-98% (GC) | [1] |

Table 1: Physicochemical Properties of this compound

Quantitative Solubility Data

| Solvent Class | Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) |

| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | ||

| Moderately Polar Solvents | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | |

| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data not available | ||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | ||

| Polar Aprotic Solvents | Acetone | 58.08 | 0.791 | 5.1 | Data not available | |

| Acetonitrile (ACN) | 41.05 | 0.786 | 5.8 | Data not available | ||

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | ||

| Polar Protic Solvents | Ethanol | 46.07 | 0.789 | 4.3 | Data not available | |

| Methanol | 32.04 | 0.792 | 5.1 | Data not available | ||

| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | ||

| Water | 18.02 | 1.00 | 10.2 | Expected to be low |